N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzamide” is a compound that has been investigated for its distinct pharmacological characterization . It is a derivative of pyrazolo[1,5-a]pyrimidine, which is a key structural motif in many vital applications, such as medicinal and pharmaceutical fields .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported in several studies . These compounds have been synthesized through structure-based methods and exhibit potent inhibitory activities . An efficient copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidines from 2-gem-dipyrazolylvinylbromobenzenes under mild conditions has also been developed .Molecular Structure Analysis
The molecular structure of “N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzamide” is based on the pyrazolo[1,5-a]pyrimidine scaffold . This structure is a key component in the design of Trk inhibitors .Applications De Recherche Scientifique
Dopamine Binding Affinity
This compound has been investigated for its potential to bind to dopamine receptors, which could have implications for treating neurological disorders such as Parkinson’s disease and schizophrenia. The binding affinity to dopamine receptors indicates the compound’s potential as a therapeutic agent in modulating dopaminergic activity in the brain .
Kinase Inhibitory Activity
Kinase enzymes play a crucial role in signal transduction and cellular regulation. “N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzamide” has been studied for its ability to inhibit kinase activity. This could be significant in the development of treatments for cancers and inflammatory diseases where kinase activity is dysregulated .
Phosphodiesterase (PDE) Inhibitors
The compound has shown activity as a PDE inhibitor. PDEs are involved in the regulation of cyclic nucleotide signaling with diverse physiological functions. Inhibition of PDE can lead to therapeutic effects in various conditions, including cardiovascular diseases, neurodegenerative disorders, and erectile dysfunction .
Synthetic Methods Development
Researchers have explored various synthetic routes for this compound, which is crucial for its large-scale production and structural modification. The development of efficient synthetic methods can facilitate the compound’s availability for further pharmacological studies .
Medicinal Chemistry
In medicinal chemistry, this compound’s structure serves as a scaffold for designing new drugs. Its unique structure can be modified to enhance its pharmacological properties, such as selectivity and potency for specific biological targets .
Biochemistry Research
The compound’s role in biochemistry research extends to studying its interaction with biological macromolecules. This can provide insights into the fundamental processes of life and contribute to the understanding of disease mechanisms at the molecular level .
Orientations Futures
The future directions for the research and development of “N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzamide” and related compounds could involve further exploration of their pharmacological properties and potential applications in medicinal and pharmaceutical fields . The design and synthesis of potential compounds bearing this moiety could also be a focus of future research .
Mécanisme D'action
Target of Action
Compounds with similar structures have been associated with various modes of action againstMycobacterium tuberculosis (Mtb) .
Mode of Action
It’s known that similar compounds can induce apoptosis inp21-checkpoint deficient cells , compared to the p21-proficient cells . As a downstream effector of p53, p21 inhibits the cyclin-dependent kinases (CDKs) and arrests cell cycle progression in response to DNA damage and other environmental stresses .
Biochemical Pathways
Disruption of the p21 checkpoint, which is a target of similar compounds, results in the failure of the cell to arrest, leading to endoreduplication, and ultimately, apoptosis .
Result of Action
The p21-deficient cells show increased chemosensitivity compared with the p21-proficient cells, to a variety of clinically used antineoplastic drugs . This validates the role of checkpoints in determining chemosensitivity. Compounds active in this assay are expected to target tumor cells that lack one or more checkpoints, a hallmark of cancer .
Action Environment
The environment can significantly influence the action, efficacy, and stability of the compound. For instance, DNA damage and other environmental stresses can trigger the p21 pathway . .
Propriétés
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)11-3-1-2-10(8-11)14(22)20-12-5-7-21-13(9-12)4-6-19-21/h1-9H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKARDYJQQNGWEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.